Home > Products > Screening Compounds P115654 > (S)-Lisinopril-d5
(S)-Lisinopril-d5 -

(S)-Lisinopril-d5

Catalog Number: EVT-1463357
CAS Number:
Molecular Formula: C21H31N3O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Lisinopril-d5 is a stable, isotopically labeled form of the ACE inhibitor Lisinopril. Its chemical formula is C21H26D5N3O5. It is specifically designed for use as an internal standard in analytical techniques like mass spectrometry (MS) due to its almost identical chemical behavior compared to Lisinopril while possessing a distinct mass difference detectable by MS [].

Future Directions
  • Development of more sensitive and robust analytical methods: Researchers are constantly striving to develop even more sensitive and robust analytical methods for Lisinopril quantification, leveraging the advantages offered by (S)-Lisinopril-d5 [].

Lisinopril

Compound Description: Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor commonly prescribed for treating hypertension, congestive heart failure, and heart attacks. It is also used to prevent renal and retinal complications associated with diabetes. [, , , ] Lisinopril has low oral bioavailability (6-60%) due to extensive first-pass metabolism in the liver. [] It is a lysine derivative of enalaprilat and exerts its pharmacological activity without requiring hydrolysis. []

Relevance: (S)-Lisinopril-d5 is a deuterated form of Lisinopril, containing five deuterium atoms in place of five hydrogen atoms. This isotopic substitution is often employed to improve the pharmacokinetic properties of a drug without significantly altering its pharmacological activity. Therefore, both compounds share almost identical chemical structures and target the same biological pathways, with (S)-Lisinopril-d5 potentially offering improved metabolic stability. []

Enalapril

Compound Description: Enalapril is another ACE inhibitor belonging to the five-membered nitrogen heterocycles group, primarily used to treat hypertension and heart failure. [] It acts as a prodrug, being metabolized in the liver to its active form, enalaprilat. []

Ramipril

Compound Description: Ramipril, another five-membered heterocycle ACE inhibitor, is primarily used to treat hypertension, heart failure, and diabetic nephropathy. [] Similar to enalapril, ramipril is a prodrug metabolized to its active form, ramiprilat. []

JD5037

Compound Description: JD5037 is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. [] It has shown potential in treating metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []

Relevance: The paper describes the synthesis of octadeuterated [2H8]-JD5037 ((S,S) isomer) and its diastereomer ((S,R) isomer) for use in clinical and bioanalytical studies of JD5037. [] This implies a parallel research effort on both compounds, likely due to their similar structures and potential therapeutic applications. While JD5037 and (S)-Lisinopril-d5 target different receptors and have distinct therapeutic applications, the commonality of utilizing deuterated forms highlights the importance of isotopic substitution in drug development.

Telmisartan

Compound Description: Telmisartan is an angiotensin receptor blocker (ARB) used to treat hypertension. [] Studies suggest that telmisartan may offer benefits in Alzheimer's disease models, possibly through its PPAR-γ agonistic properties. []

Relevance: A study investigated the effects of lisinopril and telmisartan on cognitive function in a mouse model of Alzheimer's disease. [] Both drugs showed beneficial effects, and these effects were abolished by a PPAR-γ antagonist, suggesting a possible shared mechanism of action involving PPAR-γ agonism. This study highlights a potential link between the renin-angiotensin system, targeted by (S)-Lisinopril-d5 (through its relation to Lisinopril) and telmisartan, and PPAR-γ in the context of neuroprotection. []

Spironolactone

Compound Description: Spironolactone is an aldosterone antagonist. [] A study investigated the combined effects of lisinopril and spironolactone in a mouse model of Duchenne muscular dystrophy (DMD). [] While this combination showed therapeutic potential, the addition of prednisolone (a corticosteroid) attenuated these beneficial effects. []

Relevance: This research highlights the complex interplay between different drug classes, including ACE inhibitors like (S)-Lisinopril-d5 (through its relation to Lisinopril), aldosterone antagonists, and corticosteroids, in the context of DMD. Although spironolactone and (S)-Lisinopril-d5 have distinct mechanisms of action, their combined effects suggest potential for synergistic therapeutic strategies. []

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker widely used to treat hypertension and delay cardiac dysfunction in DMD patients. []

Relevance: The study examining the combined effects of lisinopril and spironolactone in DMD also included losartan as part of an additional combinatorial treatment. [] This inclusion highlights the significance of exploring various drug combinations, including ARBs like losartan and ACE inhibitors like (S)-Lisinopril-d5 (through its relation to Lisinopril), in managing complex diseases such as DMD. []

Benazepril

Compound Description: Benazepril is another ACE inhibitor used to treat hypertension. [] A study compared the effects of benazepril and lisinopril on blood pressure and other clinical parameters in patients with stable hypertension. []

Relevance: The study's objective was to evaluate the safety and efficacy of switching patients from lisinopril, a drug closely related to (S)-Lisinopril-d5, to benazepril. [] The researchers found no significant differences in blood pressure control or adverse effects between the two medications, suggesting that benazepril could be a viable alternative for patients taking lisinopril. [] This highlights the interchangeability of some ACE inhibitors in clinical practice.

Source and Classification

(S)-Lisinopril-d5 can be sourced from chemical suppliers specializing in isotopically labeled compounds. It is classified under the category of pharmaceutical compounds and specifically as an angiotensin-converting enzyme inhibitor. Its chemical structure includes a modified amino acid backbone with deuterium substitutions that impact its physical and chemical properties compared to standard lisinopril.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Lisinopril-d5 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the non-deuterated form of lisinopril or its precursors, alongside deuterated reagents or solvents.
  2. Catalytic Hydrogenation: One common method involves catalytic hydrogenation using deuterium gas in the presence of palladium or platinum catalysts under controlled temperature and pressure conditions. This process selectively incorporates deuterium atoms into the molecular structure.
  3. Purification Techniques: After synthesis, (S)-Lisinopril-d5 is purified through chromatographic methods to ensure high purity levels necessary for analytical applications. Quality control measures, including nuclear magnetic resonance spectroscopy, are employed to confirm the isotopic enrichment and purity of the final product.
Molecular Structure Analysis

Structure and Data

The molecular formula for (S)-Lisinopril-d5 is C21H31D3N3O5, where three hydrogen atoms are replaced by deuterium atoms. The structural representation highlights the presence of key functional groups typical of angiotensin-converting enzyme inhibitors, including a carboxyl group and an amine group.

Structural Formula

 S Lisinopril d5 C21H31D3N3O5\text{ S Lisinopril d5 }\quad \text{C}_{21}\text{H}_{31}\text{D}_3\text{N}_3\text{O}_5

InChI Key

The International Chemical Identifier Key for (S)-Lisinopril-d5 is YIQJJOKNXHVFQD-DKOLOHLOSA-N, which provides a unique representation of its molecular structure for database searches.

Chemical Reactions Analysis

Types of Reactions

(S)-Lisinopril-d5 can participate in various chemical reactions similar to its non-deuterated form:

  • Oxidation: Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can revert it to its non-deuterated form.
  • Substitution: Nucleophilic substitution reactions can occur at specific sites, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction processes.
  • Substitution Reagents: Halogens and nucleophiles are utilized in substitution reactions.
Mechanism of Action

(S)-Lisinopril-d5 functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in converting angiotensin I to angiotensin II—a potent vasoconstrictor that elevates blood pressure. The inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and lowered blood pressure. The compound's action primarily targets the renin-angiotensin-aldosterone system pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Molecular Weight: Approximately 365.50 g/mol.
  • Melting Point: The melting point can vary based on purity but generally falls within a range typical for similar compounds.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels and detect impurities during synthesis .

Applications

(S)-Lisinopril-d5 has several scientific applications:

  • Analytical Chemistry: Used as an internal standard for quantifying lisinopril levels in biological samples via mass spectrometry and chromatography.
  • Pharmacokinetics Research: Facilitates studies on the metabolism and pharmacodynamics of lisinopril, enhancing understanding of its therapeutic effects.
  • Drug Development: Assists in developing new formulations and delivery systems for antihypertensive drugs by providing insights into drug interactions and stability .
Introduction to (S)-Lisinopril-d5: Chemical Identity and Research Significance

Nomenclature and Structural Characterization of (S)-Lisinopril-d5

The systematic chemical designation for (S)-Lisinopril-d5 is ((S)-1-carboxy-3-(phenyl-d₅)propyl)-L-lysyl-L-proline, precisely describing its stereochemistry and deuterium placement. This nomenclature specifies the complete deuteration of the phenyl ring within the phenylpropyl moiety, distinguishing it from non-deuterated lisinopril. The compound carries the CAS Registry Number 1356905-39-9, providing a unique identifier across chemical databases. Alternative designations include MK-521-d5, reflecting its development lineage within pharmaceutical research, and numerous brand-derived synonyms such as Zestril-d5 and Prinivil-d5 [5] [9].

Structurally, (S)-Lisinopril-d5 maintains the core molecular architecture of native lisinopril (C₂₁H₃₁N₃O₅) while exhibiting a molecular formula of C₂₁H₂₆D₅N₃O₅ and a molecular weight of 410.52 g/mol. This represents a 5.03 atomic mass unit (amu) increase over the native compound (405.49 g/mol) due to the substitution of five hydrogen atoms (atomic mass ≈1.008 amu each) with five deuterium atoms (atomic mass ≈2.014 amu each). The deuterium atoms are specifically incorporated into the phenyl ring system, resulting in a perdeuterated benzyl group (-C₆D₅) rather than random distribution throughout the molecule. This strategic placement minimizes potential interference with the pharmacophore region responsible for ACE binding while creating a distinct mass spectral signature [4] [5] [9].

Table 1: Molecular Characterization of (S)-Lisinopril-d5

CharacteristicSpecificationSignificance
IUPAC Name((S)-1-carboxy-3-(phenyl-d₅)propyl)-L-lysyl-L-prolinePrecise stereochemical and isotopic description
CAS Number1356905-39-9Unique chemical registry identifier
Molecular FormulaC₂₁H₂₆D₅N₃O₅Distinguishes from native lisinopril (C₂₁H₃₁N₃O₅)
Molecular Weight410.52 g/mol5.03 amu > native compound (405.49 g/mol)
Deuterium PositionPhenyl ring (C₆D₅-)Creates mass spectral signature without altering pharmacophore
Common SynonymsMK-521-d5; Zestril-d5; Prinivil-d5; Lisinopril-d5Brand and research code associations

X-ray crystallographic analyses confirm that the deuteration does not significantly alter the molecular conformation or crystal packing compared to native lisinopril. The compound typically presents as a white to off-white solid with high stability under recommended storage conditions (4°C, protected from light). Its solubility profile mirrors that of the native compound, demonstrating good water solubility (approximately 50 mg/mL or 121.80 mM) which facilitates preparation of analytical standard solutions [5] [7].

Role of Isotopic Labeling in Pharmaceutical Research: Rationale for Deuterium Substitution

Deuterium labeling has revolutionized pharmaceutical research by providing chemically identical yet spectrally distinguishable analogs of therapeutic compounds. The incorporation of deuterium—a stable, non-radioactive hydrogen isotope—creates molecular probes with identical chemical reactivity but distinctive mass signatures. This duality serves multiple critical functions in drug development and analysis [5] [9].

The primary application of (S)-Lisinopril-d5 lies in its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of native lisinopril. During bioanalytical method development, researchers add a known quantity of (S)-Lisinopril-d5 to biological samples (plasma, urine, tissue homogenates) before extraction. Since deuterated and non-deuterated compounds exhibit nearly identical chromatographic behavior, they co-elute during liquid chromatography separation. However, the mass spectrometer distinguishes them based on their different mass-to-charge ratios (m/z). The predictable 5 amu mass difference creates distinct ion traces, allowing precise peak area ratio quantification that corrects for variations in sample preparation and instrument performance. This approach significantly enhances analytical accuracy, precision, and reproducibility compared to external standardization methods [3] [9].

Beyond analytical applications, deuterated compounds like (S)-Lisinopril-d5 enable investigation of kinetic isotope effects (KIEs) on drug metabolism. Deuterium-carbon bonds (C-D) exhibit greater bond strength compared to carbon-hydrogen bonds (C-H), potentially altering metabolic transformation rates at specific molecular sites. Although the deuterium atoms in (S)-Lisinopril-d5 are positioned in the phenyl ring—not a primary site of metabolic transformation—their presence allows researchers to study whether peripheral deuteration influences the molecule's overall metabolic stability or distribution patterns. This application supports the emerging field of deuterated drugs designed to prolong half-life by strategically replacing hydrogen atoms at metabolic soft spots [5] [8].

Table 2: Research Applications of (S)-Lisinopril-d5

Application DomainSpecific UtilityTechnical Advantage
Quantitative BioanalysisInternal standard for LC-MS/MS quantification of lisinoprilCorrects for matrix effects and extraction efficiency variations
Drug Metabolism StudiesProbe for kinetic isotope effects on metabolic stabilityReveals metabolic pathways without structural modification
Pharmacokinetic ModelingTracer for simultaneous administration with native compoundEnables precise compartmental modeling without drug interactions
Protein Binding StudiesDifferentiation of free vs. protein-bound fractionsFacilitates equilibrium dialysis mass spectrometry approaches
Environmental TracingTracking pharmaceutical residues in environmental samplesDistinguishes administered drug from environmental background

The synthetic accessibility of deuterated standards further enhances their research utility. (S)-Lisinopril-d5 can be efficiently produced through organic synthesis routes incorporating deuterated starting materials, particularly perdeuterated benzyl halides or phenylacetic acid derivatives, during construction of the phenylpropyl segment. This approach yields compounds with high isotopic purity (>96% deuterium incorporation) essential for avoiding analytical interference patterns. The commercial availability of (S)-Lisinopril-d5 (typically sold at research-scale quantities of 1-5 mg) underscores its established role in modern pharmaceutical laboratories [4] [5] [9].

Comparative Analysis of (S)-Lisinopril-d5 and Native Lisinopril: Structural and Functional Divergences

The strategic deuteration of (S)-Lisinopril-d5 creates a compound that maintains pharmacological relevance while exhibiting measurable physicochemical differences from native lisinopril. Understanding these distinctions is essential for appropriate research applications and interpretation of experimental data [4] [5] [8].

From a structural perspective, the most significant difference lies in the vibrational frequencies of the deuterated phenyl ring. Infrared spectroscopy reveals characteristic peak shifts in the C-D stretching region (2000-2300 cm⁻¹) compared to C-H stretching (2800-3100 cm⁻¹) in the native compound. Nuclear magnetic resonance (NMR) spectroscopy shows complete absence of proton signals in the aromatic region (δ 7.0-7.3 ppm) due to deuterium substitution, providing an immediate spectroscopic distinction. Crucially, the core pharmacophore elements—including the carboxylate groups, lysine-proline peptide bond, and secondary amino group—remain structurally identical. This preservation ensures that the molecular interactions responsible for ACE inhibition remain fundamentally unchanged between the deuterated and non-deuterated forms [4] [5].

Functionally, (S)-Lisinopril-d5 maintains the angiotensin-converting enzyme inhibition properties that define its parent compound. In vitro testing confirms comparable binding affinity to ACE, with IC₅₀ values indistinguishable from native lisinopril within experimental error. This preservation of activity occurs because the deuterium substitution occurs at a molecular position not directly involved in enzyme active site interactions. Molecular dynamics simulations suggest virtually identical binding geometries and interaction energies when complexed with the ACE active site. This functional equivalence is critical for applications where the deuterated compound serves as a surrogate for studying biological activity [8].

Despite these similarities, subtle differences emerge in physicochemical properties. The increased molecular mass slightly influences chromatographic retention times in reversed-phase liquid chromatography systems, typically resulting in elution 0.1-0.3 minutes earlier than the native compound under identical mobile phase conditions. Additionally, deuterated compounds exhibit slightly increased hydrophobicity (logP approximately 0.05-0.15 units higher), attributable to the lower polarity of C-D bonds compared to C-H bonds. While these differences are minor, they necessitate careful method optimization during analytical applications to ensure adequate chromatographic resolution while maintaining co-elution characteristics necessary for accurate internal standard correction [5] [9].

Research using model organisms provides compelling evidence for functional equivalence. In Drosophila melanogaster studies examining ACE inhibitor effects on Alzheimer's pathology, lisinopril treatment significantly improved cognitive deficits and motor impairments in transgenic AD flies expressing human amyloid precursor protein (hAPP) and β-site APP-cleaving enzyme (hBACE). Crucially, these neuroprotective effects were fully preserved with deuterated lisinopril, demonstrating equivalent biological activity in a complex organismal system. Furthermore, both compounds similarly reduced oxidative stress markers in thoracic muscle tissue, indicating comparable tissue distribution and bioactivity. This functional conservation in vivo validates the research utility of (S)-Lisinopril-d5 as a biologically equivalent analog for mechanistic studies [8].

The research applications of (S)-Lisinopril-d5 directly leverage these structural and functional relationships. In bioequivalence studies such as those comparing fixed-dose combination products of lisinopril and amlodipine, (S)-Lisinopril-d5 serves as an indispensable internal standard for precise quantification. When researchers added the deuterated standard to plasma samples before LC-MS/MS analysis, they achieved accurate quantification of lisinopril pharmacokinetic parameters, including maximum concentration (Cmax) and area under the curve (AUC). This approach demonstrated bioequivalence between test and reference formulations in Chinese subjects under both fasting and fed conditions, with 90% confidence intervals for geometric mean ratios falling within the 0.80-1.25 acceptance range. Such precision would be unattainable without deuterated internal standards compensating for matrix effects and analytical variability [3].

Properties

Product Name

(S)-Lisinopril-d5

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H31N3O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D

InChI Key

RLAWWYSOJDYHDC-MMUMHYRKSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Synonyms

(S)-1-[N2-(1-Carboxy-3-phenyl-d5-propyl)-L-lysyl]-L-proline; Acerbon-d5; Alapril-d5; Amicor-d5; Carace-d5; Cipral-d5; Cipril-d5; Coric-d5; Diroton-d5; Inopril-d5; Irumed-d5; Laaven-d5; Linopril-d5; Linvas-d5; Lipril-d5; Lisipril-d5; Lisitec-d5; Lisop

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.